molecular formula C15H17N7O2S B15003933 [(4-ethyl-5-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

[(4-ethyl-5-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B15003933
M. Wt: 359.4 g/mol
InChI Key: MPPOIMRPFDEUQE-UHFFFAOYSA-N
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Description

2-[(4-ethyl-5-{[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a complex organic compound that features a unique combination of triazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-{[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with an appropriate aldehyde under acidic conditions.

    Introduction of the tetrazole ring: This step involves the reaction of the triazole intermediate with sodium azide and a suitable catalyst.

    Attachment of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-5-{[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiol reagents in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced triazole or tetrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-ethyl-5-{[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-{[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ethyl-5-{[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propionic acid
  • 2-[(4-ethyl-5-{[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid

Uniqueness

The uniqueness of 2-[(4-ethyl-5-{[5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N7O2S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[4-ethyl-5-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C15H17N7O2S/c1-3-21-12(16-18-15(21)25-9-13(23)24)8-22-19-14(17-20-22)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,23,24)

InChI Key

MPPOIMRPFDEUQE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)CN2N=C(N=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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